molecular formula C9H11O2P B13568628 2-(Dimethylphosphoryl)benzaldehyde

2-(Dimethylphosphoryl)benzaldehyde

Cat. No.: B13568628
M. Wt: 182.16 g/mol
InChI Key: ZTUHRYGBHRRJIY-UHFFFAOYSA-N
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Description

2-(Dimethylphosphoryl)benzaldehyde is an organophosphorus compound characterized by a benzaldehyde core substituted at the 2-position with a dimethylphosphoryl group (-PO(CH₃)₂). This electron-withdrawing group significantly influences the compound’s electronic properties, making it a valuable intermediate in pharmaceutical synthesis. For instance, it is incorporated into crystalline forms of 5-chloro-N4-[-2-(dimethylphosphoryl)phenyl]-N2-{2-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]pyrimidine-2,4-diamine, highlighting its role in drug development . However, detailed physicochemical or biological data specific to this compound remain scarce in the provided evidence.

Properties

Molecular Formula

C9H11O2P

Molecular Weight

182.16 g/mol

IUPAC Name

2-dimethylphosphorylbenzaldehyde

InChI

InChI=1S/C9H11O2P/c1-12(2,11)9-6-4-3-5-8(9)7-10/h3-7H,1-2H3

InChI Key

ZTUHRYGBHRRJIY-UHFFFAOYSA-N

Canonical SMILES

CP(=O)(C)C1=CC=CC=C1C=O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: 2-(Dimethylphosphoryl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The dimethylphosphoryl group can participate in substitution reactions with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can react with the dimethylphosphoryl group under suitable conditions.

Major Products:

    Oxidation: Formation of 2-(Dimethylphosphoryl)benzoic acid.

    Reduction: Formation of 2-(Dimethylphosphoryl)benzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives.

Scientific Research Applications

2-(Dimethylphosphoryl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Dimethylphosphoryl)benzaldehyde involves its interaction with cellular macromolecules. The aldehyde group can form covalent bonds with amino groups in proteins, leading to the formation of Schiff bases. This interaction can affect the function of enzymes and other proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

2-(Diphenylphosphino)benzaldehyde (CAS 50777-76-9)

Structural Differences :

  • Substituent: Diphenylphosphino (-PPh₂) vs. dimethylphosphoryl (-PO(CH₃)₂).
  • Electronic Effects: The phosphino group is a stronger σ-donor and weaker π-acceptor compared to the phosphoryl group, making it a superior ligand in transition-metal catalysis.

Natural Benzaldehyde Derivatives from Aspergillus sp. EGF15-0-3

Structural Features :

  • Derivatives such as compound 9 (2-(2’,3-epoxy-1’-heptenyl)-6-hydroxy-5-(3’’-methyl-2’’-butenyl)benzaldehyde) feature alkyl side chains and hydroxyl groups, forming pyran rings that enhance bioactivity .

2-(Bromomethyl)benzaldehyde (CAS 60633-91-2)

Reactivity :

  • The bromomethyl group (-CH₂Br) acts as a leaving group, enabling nucleophilic substitution reactions. This contrasts with the phosphoryl group, which participates in hydrogen bonding or coordination chemistry.

Hydroxy-Substituted Benzaldehydes

Examples :

  • 3-Hydroxybenzaldehyde : A simple derivative with a hydroxyl group at the 3-position, used in fragrances and pharmaceuticals. Its polarity contrasts with the lipophilic phosphoryl group in 2-(dimethylphosphoryl)benzaldehyde .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Substituent Key Applications Biological Activity
This compound C₉H₁₁O₂P -PO(CH₃)₂ Pharmaceutical synthesis Not reported
2-(Diphenylphosphino)benzaldehyde C₁₉H₁₅OP -PPh₂ Catalysis, ligand design Industrial use
2-(Bromomethyl)benzaldehyde C₈H₇BrO -CH₂Br Organic synthesis N/A
Compound 9 (Natural derivative) C₂₁H₂₆O₃ Alkyl, hydroxyl Antitumor research Overcomes drug resistance

Table 2: Market Overview (2014–2024) for 2-(Diphenylphosphino)benzaldehyde

Region Market Size (M USD) Demand (Tons) Key Players
North America 15.2 320 Leading suppliers
Europe 12.8 275 Specialty chemcos

Key Research Findings

  • Synthetic Utility: The Sonogashira reaction, optimized for 2-(2-bromobenzoyl)benzaldehyde synthesis , could be adapted for this compound derivatives, though phosphoryl group stability may require modified conditions.
  • Market Trends: 2-(Diphenylphosphino)benzaldehyde dominates industrial applications, whereas the dimethylphosphoryl variant is niche, focusing on high-value pharmaceuticals .

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